molecular formula C14H16N4OS B11196807 N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide

Cat. No.: B11196807
M. Wt: 288.37 g/mol
InChI Key: FAFPVFIUBPKVKA-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a pyrimidine ring, and a thiophene ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinyl Pyrimidine Intermediate: The initial step involves the reaction of piperidine with a pyrimidine derivative under controlled conditions to form the piperidinyl pyrimidine intermediate.

    Coupling with Thiophene-2-Carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenylethyl)-4-(1-Methyl-1H-Pyrazol-5-Yl)Thiophene-2-Carboxamide: This compound shares a similar thiophene-2-carboxamide structure but differs in the substituents on the thiophene ring.

    2-(Pyridin-2-Yl)Thiophene-2-Carboxamide: Another similar compound with a pyridine ring instead of a piperidine ring.

Uniqueness

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide is unique due to its combination of piperidine, pyrimidine, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

N-(2-piperidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C14H16N4OS/c19-13(12-5-4-8-20-12)17-11-9-15-14(16-10-11)18-6-2-1-3-7-18/h4-5,8-10H,1-3,6-7H2,(H,17,19)

InChI Key

FAFPVFIUBPKVKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3

Origin of Product

United States

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